Indene oxide (CAS 768-22-9) is a bicyclic epoxide derived from indene, characterized by a fused benzene and cyclopentene oxide ring system. This rigid, planar structure distinguishes it from more common flexible epoxides like styrene oxide. It primarily serves as a high-value intermediate in the synthesis of specialized molecules where stereochemical control and structural rigidity are critical, such as in pharmaceutical precursors and high-performance polymers. [REFS-1, REFS-2] Its utility is defined by its predictable reactivity in stereospecific ring-opening reactions and its ability to impart significant thermal stability to resulting polymer backbones.
Direct substitution of Indene Oxide with more common, acyclic, or monocyclic epoxides like styrene oxide is often unfeasible. The fused bicyclic structure of Indene Oxide introduces conformational rigidity that is absent in styrene oxide. This rigidity directly governs the stereochemical outcome of nucleophilic ring-opening reactions, enabling the synthesis of specific cis-diastereomers that are crucial for certain pharmaceutical applications, such as the HIV protease inhibitor Indinavir. [REFS-1, REFS-2] In materials science, this same structural rigidity translates to significantly enhanced thermal properties, such as a higher glass transition temperature (Tg), in polymers derived from Indene Oxide compared to those from styrene oxide. These fundamental differences in downstream product structure and performance make simple substitution a high-risk decision in both process chemistry and materials development.
Indene oxide is a critical precursor for cis-1-amino-2-indanol, a key intermediate for the HIV protease inhibitor Indinavir. [1] The Ritter reaction on indene oxide proceeds via intramolecular trapping of a nitrilium ion, which, due to the rigid cis-fused ring system, selectively yields the desired cis-aminoindanol stereoisomer. [2] This contrasts with ring-opening of the same epoxide with azide followed by reduction, which yields the trans-isomer, or chemical oxidation of indene, which often results in low enantiomeric excess. [3] The use of indene oxide in the Ritter reaction provides a practical route to the enantiopure cis product with an overall yield of 50% and >99% enantiomeric excess after crystallization. [1]
| Evidence Dimension | Stereochemical outcome and yield for cis-1-amino-2-indanol synthesis |
| Target Compound Data | Yields the desired cis-isomer with >99% enantiomeric excess (after crystallization). [<a href="https://pubs.acs.org/doi/10.1021/cr000030o" target="_blank">1</a>] |
| Comparator Or Baseline | Direct asymmetric oxidation of indene yields the corresponding diol in only 30% enantiomeric excess. [<a href="https://doi.org/10.1248/cpb.38.2133" target="_blank">3</a>] |
| Quantified Difference | >69% improvement in enantiomeric excess compared to direct oxidation methods. |
| Conditions | Ritter reaction on indene oxide followed by hydrolysis and crystallization with L-tartaric acid. [<a href="https://pubs.acs.org/doi/10.1021/cr000030o" target="_blank">1</a>] |
For pharmaceutical synthesis, achieving high stereochemical purity is a critical regulatory and efficacy requirement; Indene oxide provides a more direct and selective route to the required cis-isomer than alternative precursors.
In the synthesis of polycarbonates via copolymerization with CO2, Indene Oxide produces polymers with exceptionally high thermal stability. Poly(indene carbonate) exhibits a glass transition temperature (Tg) of up to 138 °C. [1] This is significantly higher than the Tg of polycarbonates derived from more common flexible epoxides, such as poly(propylene carbonate), which has a Tg of approximately 39.4 °C. [2] The rigid, fused-ring structure of the indene-derived backbone restricts chain mobility, directly leading to the enhanced Tg. This property is critical for applications requiring dimensional stability at elevated temperatures.
| Evidence Dimension | Glass Transition Temperature (Tg) of CO2-derived polycarbonate |
| Target Compound Data | Up to 138 °C for Poly(indene carbonate). [<a href="https://pubs.acs.org/doi/10.1021/ma4013442" target="_blank">1</a>] |
| Comparator Or Baseline | Approx. 39.4 °C for Poly(propylene carbonate) derived from propylene oxide. [<a href="https://doi.org/10.1016/j.polymer.2016.06.046" target="_blank">2</a>] |
| Quantified Difference | An increase in Tg of approximately 98.6 °C. |
| Conditions | Catalytic ring-opening copolymerization of the respective epoxide with carbon dioxide. |
A higher Tg allows the resulting polymer to be used in more demanding, higher-temperature environments without deforming, a key procurement criterion for performance plastics.
The acid-catalyzed hydrolysis of Indene Oxide demonstrates a distinct stereochemical preference compared to simpler aromatic epoxides like styrene oxide. Indene oxide hydrolysis yields a cis/trans diol ratio of 75:25. [1] This high preference for cis-diol formation is a direct consequence of the rigid bicyclic structure favoring attack of water from the same face. In contrast, hydrolysis of styrene oxide proceeds through a more flexible benzylic cation intermediate, leading to racemic phenylethylene glycol, a mixture of stereoisomers. [2] This inherent selectivity in Indene Oxide simplifies downstream purification and ensures a higher yield of the desired cis-diol product, a key consideration for process efficiency and cost.
| Evidence Dimension | Product ratio in acid-catalyzed hydrolysis |
| Target Compound Data | 75:25 ratio of cis:trans diol products. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/9780470772782.ch7" target="_blank">1</a>] |
| Comparator Or Baseline | Styrene oxide produces racemic phenylethylene glycol (a mixture of enantiomers). [<a href="https://en.wikipedia.org/wiki/Styrene_oxide" target="_blank">2</a>] |
| Quantified Difference | Indene oxide provides a 3:1 diastereomeric ratio, whereas styrene oxide yields a non-selective racemic mixture. |
| Conditions | Acid-catalyzed hydrolysis in an aqueous medium. |
Predictable and high diastereoselectivity reduces the complexity and cost of purification, making it a more efficient precursor for stereospecific products.
Where the synthesis of a specific cis-diastereomer is required, such as in the production of the HIV protease inhibitor Indinavir, Indene Oxide is the appropriate choice. Its rigid structure enables highly stereoselective ring-opening reactions, leading to the necessary cis-1-amino-2-indanol intermediate with high purity, which is difficult to achieve efficiently with other precursors. [1]
For the development of specialty polymers requiring a high glass transition temperature (Tg) and thermal stability, Indene Oxide is a superior monomer compared to flexible epoxides like propylene oxide or styrene oxide. The resulting poly(indene carbonate) has a Tg up to 138 °C, making it suitable for applications in electronics or engineering plastics where performance at elevated temperatures is a critical design parameter. [2]
The well-defined and rigid stereochemistry of derivatives from Indene Oxide, such as cis-aminoindanol, makes it an ideal starting material for creating chiral ligands and auxiliaries used in asymmetric catalysis. The conformational rigidity of the indane backbone translates to the catalyst structure, often resulting in higher enantioselectivity in catalytic processes compared to ligands derived from more flexible backbones.